Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate
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Overview
Description
Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of carbamate, featuring a phenyl ring substituted with two fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate typically involves the reaction of 2,6-difluoro-4-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity in signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,6-difluoro-4-methoxyphenyl)carbamate
- Ethyl (2,6-difluoro-4-hydroxyphenyl)carbamate
- Ethyl (2,6-dichloro-4-methoxyphenyl)carbamate
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The fluorine atoms enhance the compound’s stability and lipophilicity, while the methoxy group can participate in hydrogen bonding and other interactions .
Properties
CAS No. |
663602-49-1 |
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Molecular Formula |
C10H11F2NO3 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
ethyl N-(2,6-difluoro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H11F2NO3/c1-3-16-10(14)13-9-7(11)4-6(15-2)5-8(9)12/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
CSGSIMNKEBNBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1F)OC)F |
Origin of Product |
United States |
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